molecular formula C19H33ClN2O4 B4445089 N-tert-butyl-2-[2-ethoxy-4-[(1-hydroxybutan-2-ylamino)methyl]phenoxy]acetamide;hydrochloride

N-tert-butyl-2-[2-ethoxy-4-[(1-hydroxybutan-2-ylamino)methyl]phenoxy]acetamide;hydrochloride

Cat. No.: B4445089
M. Wt: 388.9 g/mol
InChI Key: ZHTPIFBVUWSJMJ-UHFFFAOYSA-N
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Description

N-tert-butyl-2-[2-ethoxy-4-[(1-hydroxybutan-2-ylamino)methyl]phenoxy]acetamide;hydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, an ethoxy group, and a hydroxybutan-2-ylamino group attached to a phenoxyacetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-[2-ethoxy-4-[(1-hydroxybutan-2-ylamino)methyl]phenoxy]acetamide;hydrochloride typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key intermediates. The general synthetic route may include:

    Formation of the Phenoxyacetamide Backbone: This step involves the reaction of a phenol derivative with an acylating agent to form the phenoxyacetamide core.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides under basic conditions.

    Attachment of the Ethoxy Group: The ethoxy group can be introduced through etherification reactions, typically using ethyl halides in the presence of a base.

    Incorporation of the Hydroxybutan-2-ylamino Group: This step involves the reaction of an appropriate amine with a hydroxybutan-2-yl derivative, followed by coupling with the phenoxyacetamide backbone.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-[2-ethoxy-4-[(1-hydroxybutan-2-ylamino)methyl]phenoxy]acetamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxybutan-2-ylamino group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form amines or alcohols.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as alkoxides, thiolates, and amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

N-tert-butyl-2-[2-ethoxy-4-[(1-hydroxybutan-2-ylamino)methyl]phenoxy]acetamide;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-[2-ethoxy-4-[(1-hydroxybutan-2-ylamino)methyl]phenoxy]acetamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-2-[2-ethoxy-4-[(2-phenylethylamino)methyl]phenoxy]acetamide
  • tert-butyl N-{2-[2-(methylamino)ethoxy]ethyl}carbamate
  • tert-Butyl (2-ethoxy-2-oxoethyl)glycinate

Uniqueness

N-tert-butyl-2-[2-ethoxy-4-[(1-hydroxybutan-2-ylamino)methyl]phenoxy]acetamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it can exhibit different reactivity and interactions compared to similar compounds.

Properties

IUPAC Name

N-tert-butyl-2-[2-ethoxy-4-[(1-hydroxybutan-2-ylamino)methyl]phenoxy]acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O4.ClH/c1-6-15(12-22)20-11-14-8-9-16(17(10-14)24-7-2)25-13-18(23)21-19(3,4)5;/h8-10,15,20,22H,6-7,11-13H2,1-5H3,(H,21,23);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTPIFBVUWSJMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCC1=CC(=C(C=C1)OCC(=O)NC(C)(C)C)OCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-tert-butyl-2-[2-ethoxy-4-[(1-hydroxybutan-2-ylamino)methyl]phenoxy]acetamide;hydrochloride
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N-tert-butyl-2-[2-ethoxy-4-[(1-hydroxybutan-2-ylamino)methyl]phenoxy]acetamide;hydrochloride
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N-tert-butyl-2-[2-ethoxy-4-[(1-hydroxybutan-2-ylamino)methyl]phenoxy]acetamide;hydrochloride

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